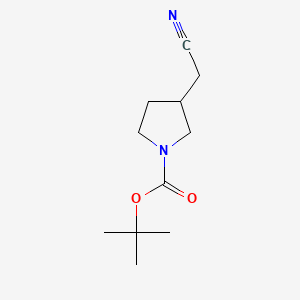
N-Desethyl 3-Bromo Lidocaine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-Desethyl 3-Bromo Lidocaine” is an intermediate in the preparation of hydroxylated Lidocaine metabolites . It has a molecular formula of C12H17BrN2O and a molecular weight of 285.18 .
Molecular Structure Analysis
The molecular structure of “N-Desethyl 3-Bromo Lidocaine” is represented by the formula C12H17BrN2O . This indicates that the molecule is composed of 12 carbon atoms, 17 hydrogen atoms, one bromine atom, two nitrogen atoms, and one oxygen atom.Applications De Recherche Scientifique
Intermediate for Hydroxylated Lidocaine Metabolites
N-Desethyl 3-Bromo Lidocaine: is primarily used as an intermediate in the synthesis of hydroxylated lidocaine metabolites . These metabolites are crucial for studying the pharmacokinetics and metabolic pathways of lidocaine, a common local anesthetic. The research into these metabolites can lead to the development of new anesthetic agents with improved efficacy and safety profiles.
Local Anesthesia Research
The compound serves as a model for the design and synthesis of new local anesthetics . By modifying the structure of lidocaine, researchers aim to create analogs with fewer side effects and enhanced anesthetic properties. This can significantly impact fields like dentistry, surgery, and pain management.
Transdermal Drug Delivery Systems
Studies have explored the use of lidocaine and its derivatives in developing dissolving microneedles for rapid and efficient local anesthesia . N-Desethyl 3-Bromo Lidocaine could be investigated for its potential in these systems, offering a minimally invasive and fast-acting alternative to traditional anesthetic delivery methods.
Anesthetic Effectiveness Testing
The compound can be used in the development of testing models to evaluate the effectiveness of new anesthetic agents. By understanding its interaction with sodium ion channels and nerve membranes, it can provide insights into the anesthetic mechanism of action .
Toxicity and Safety Studies
As a derivative of lidocaine, N-Desethyl 3-Bromo Lidocaine can be utilized in toxicity and safety studies. These studies are essential for ensuring that new anesthetic compounds meet clinical safety standards before they are approved for use in medical settings .
Mécanisme D'action
Target of Action
N-Desethyl 3-Bromo Lidocaine is an intermediate in the preparation of hydroxylated Lidocaine metabolites . .
Biochemical Pathways
N-Desethyl 3-Bromo Lidocaine is involved in the preparation of hydroxylated Lidocaine metabolites
Result of Action
It’s likely that its effects are related to its role as an intermediate in the preparation of hydroxylated Lidocaine metabolites .
Action Environment
N-Desethyl 3-Bromo Lidocaine is a solid compound that is soluble in methanol, acetonitrile, chloroform, dichloromethane, and ethyl acetate . It should be stored at room temperature . These properties suggest that the compound’s action, efficacy, and stability could be influenced by environmental factors such as temperature and solvent conditions.
Propriétés
IUPAC Name |
N-(3-bromo-2,6-dimethylphenyl)-2-(ethylamino)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrN2O/c1-4-14-7-11(16)15-12-8(2)5-6-10(13)9(12)3/h5-6,14H,4,7H2,1-3H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDYGWAJFVCUMKJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC(=O)NC1=C(C=CC(=C1C)Br)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Desethyl 3-Bromo Lidocaine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethanone, 1-[4-(hydroxymethyl)-2,3-dimethylcyclopentyl]-, [1R-(1alpha,2alpha,3beta,4alpha)]-](/img/no-structure.png)
![8-Hydroxy-6-methyl-4,6,7,8-tetrahydropyrimido[1,2-a]purin-10(1H)-one](/img/structure/B587316.png)
![{1-[({(1R)-1-{3-[1-({[1-(Carboxymethyl)cyclopropyl]methyl}sulfanyl)-2-(7-chloroquinolin-2-yl)ethyl]phenyl}-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl}sulfanyl)methyl]cyclopropyl}acetic acid](/img/structure/B587321.png)
![2-n-Butyl-d7-1,3-diazaspiro[4.4]non-1-en-4-one](/img/structure/B587322.png)
![Ethyl 2-ethoxy-4-[2-[[1-[2-[3-(2-methoxyethyl)piperidin-1-yl]phenyl]-3-methylbutyl]amino]-2-oxoethyl]benzoate](/img/structure/B587326.png)
![1-[2-[3-(Methoxymethoxy)piperidin-1-yl]phenyl]-3-methylbutan-1-amine](/img/structure/B587328.png)
![rac-3-Methyl-1-[2-(1-{3-hydroxy-3-O-methoxymethyl}piperidinyl)phenyl]butylimine](/img/structure/B587329.png)

![2,6-Dimethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbonyl chloride](/img/structure/B587331.png)
![3H-thieno[2,3-e]benzimidazole](/img/structure/B587332.png)

![rac-1-[2-(Cyano)phenyl]-3-O-methoxymethyl-3-piperidinol](/img/structure/B587334.png)